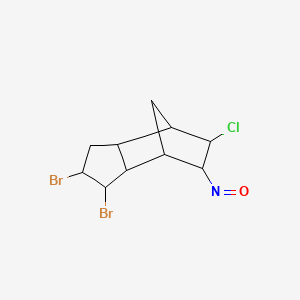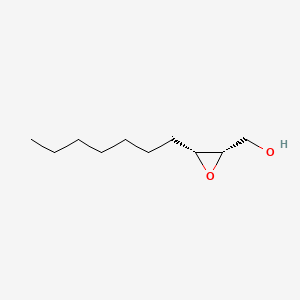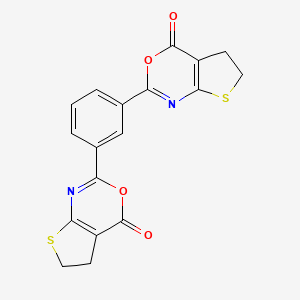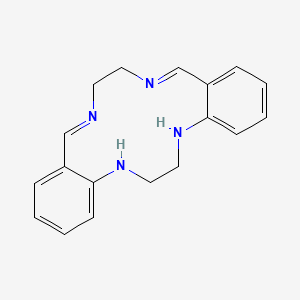
7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of macrocyclic ligands, which are large ring molecules capable of forming stable complexes with metal ions. Its structure includes multiple nitrogen atoms, making it a versatile ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine typically involves multi-step organic reactions. One common method starts with the condensation of appropriate diamines with aldehydes to form intermediate Schiff bases. These intermediates are then cyclized under controlled conditions to form the macrocyclic structure. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and yield. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its pure form.
化学反应分析
Types of Reactions
7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.
科学研究应用
Chemistry
In chemistry, 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine is used as a ligand in coordination chemistry
Biology
The compound’s ability to form complexes with metal ions makes it useful in biological research. Metal complexes of this compound are investigated for their potential as enzyme mimics, therapeutic agents, and diagnostic tools.
Medicine
In medicine, the compound and its derivatives are explored for their potential as drugs or drug delivery systems. Their ability to bind metal ions can be leveraged to design compounds with specific biological activities, such as anticancer or antimicrobial properties.
Industry
In industrial applications, the compound is used in the development of advanced materials, such as catalysts for chemical reactions, sensors, and electronic devices. Its unique structure and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism by which 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, enzymes, and other targets, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
相似化合物的比较
Similar Compounds
- 7,8,15,17,18,20-Hexahydrodibenzo(e,m)pyrazino(2,3-b)(1,4,8,11)tetraazacyclotetradecinato(2-)nickel(II)
- 7,8,16,17-Tetrahydro-6H,15H-dibenzo(b,i)(1,4,8,11)tetraoxacyclotetradecine
- Sodium 6,7,8,15,16,17-Hexahydrodibenzo(b,i)(1,4,8,11)tetraoxacyclotetradecine-7,16-diyl diphosphate
Uniqueness
Compared to similar compounds, 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine is unique due to its specific arrangement of nitrogen atoms within the macrocyclic ring. This arrangement allows for the formation of highly stable metal complexes with distinct electronic and structural properties. These unique features make it particularly valuable in applications requiring precise control over metal-ligand interactions.
属性
CAS 编号 |
33419-89-5 |
|---|---|
分子式 |
C18H20N4 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
2,5,13,16-tetrazatricyclo[16.4.0.06,11]docosa-1(22),6,8,10,12,16,18,20-octaene |
InChI |
InChI=1S/C18H20N4/c1-3-7-17-15(5-1)13-19-9-10-20-14-16-6-2-4-8-18(16)22-12-11-21-17/h1-8,13-14,21-22H,9-12H2 |
InChI 键 |
VEWUWPWFOFCRJF-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=CC=CC=C2C=NCCN=CC3=CC=CC=C3N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
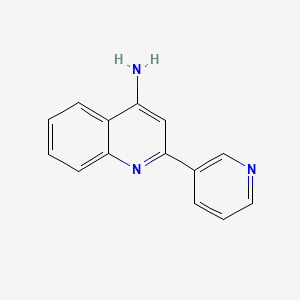
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
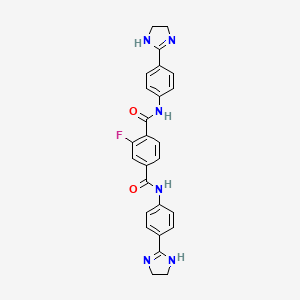
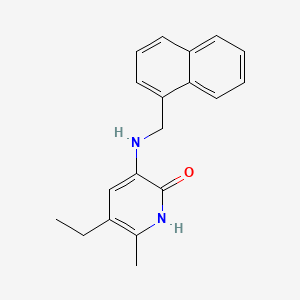
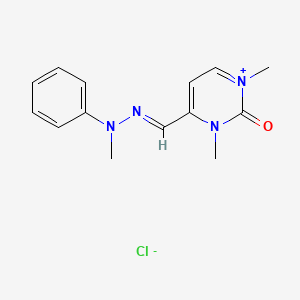
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)

